3-Chloro-2'-iodo-4-methylbenzophenone 3-Chloro-2'-iodo-4-methylbenzophenone
Brand Name: Vulcanchem
CAS No.: 951890-92-9
VCID: VC7816070
InChI: InChI=1S/C14H10ClIO/c1-9-6-7-10(8-12(9)15)14(17)11-4-2-3-5-13(11)16/h2-8H,1H3
SMILES: CC1=C(C=C(C=C1)C(=O)C2=CC=CC=C2I)Cl
Molecular Formula: C14H10ClIO
Molecular Weight: 356.58 g/mol

3-Chloro-2'-iodo-4-methylbenzophenone

CAS No.: 951890-92-9

Cat. No.: VC7816070

Molecular Formula: C14H10ClIO

Molecular Weight: 356.58 g/mol

* For research use only. Not for human or veterinary use.

3-Chloro-2'-iodo-4-methylbenzophenone - 951890-92-9

Specification

CAS No. 951890-92-9
Molecular Formula C14H10ClIO
Molecular Weight 356.58 g/mol
IUPAC Name (3-chloro-4-methylphenyl)-(2-iodophenyl)methanone
Standard InChI InChI=1S/C14H10ClIO/c1-9-6-7-10(8-12(9)15)14(17)11-4-2-3-5-13(11)16/h2-8H,1H3
Standard InChI Key VXMOHPBOSVONCQ-UHFFFAOYSA-N
SMILES CC1=C(C=C(C=C1)C(=O)C2=CC=CC=C2I)Cl
Canonical SMILES CC1=C(C=C(C=C1)C(=O)C2=CC=CC=C2I)Cl

Introduction

Chemical Identity and Structural Features

Molecular Composition and Nomenclature

3-Chloro-2'-iodo-4-methylbenzophenone (C₁₄H₁₀ClIO) consists of two aromatic rings connected by a carbonyl group. The systematic IUPAC name, (3-chloro-4-methylphenyl)-(2-iodophenyl)methanone, reflects the substituent positions:

  • A chlorine atom at the meta position (C3) and a methyl group at the para position (C4) on one benzene ring.

  • An iodine atom at the ortho position (C2') on the second benzene ring .

The molecular weight is 356.58 g/mol, with a density of 1.72 g/cm³ . Its structure is represented by the SMILES notation:
CC1=C(C=C(C=C1)Cl)C(=O)C2=CC=CC=C2I .

Comparative Analysis with Analogous Benzophenones

The substitution pattern critically influences reactivity and stability. Table 1 contrasts key features with related compounds:

CompoundSubstituentsUnique PropertiesReference
4-Chloro-4'-methylbenzophenoneCl (C4), CH₃ (C4')Symmetrical structure; higher thermal stability
3-Iodo-4'-methylbenzophenoneI (C3), CH₃ (C4')Enhanced photolability due to iodine
3-Chloro-2'-iodo-4-methylbenzophenoneCl (C3), I (C2'), CH₃ (C4)Ortho-iodine hinders steric interactions

Key Insight: The ortho-iodine in 3-chloro-2'-iodo-4-methylbenzophenone introduces steric hindrance, reducing polymerization efficiency compared to para-substituted analogs .

Synthetic Methodologies

Friedel-Crafts Acylation

The most common synthesis route employs Friedel-Crafts acylation, leveraging aluminum chloride (AlCl₃) as a catalyst :

  • Reactants:

    • 3-Chloro-4-methylbenzoyl chloride

    • 2-Iodotoluene

  • Conditions:

    • Solvent: Carbon disulfide (CS₂) or dichloromethane (DCM)

    • Temperature: 0–5°C (initial), then room temperature .

  • Mechanism:
    AlCl₃ polarizes the acyl chloride, generating an acylium ion that undergoes electrophilic substitution with the aromatic substrate .

Yield: 31–46% after recrystallization (isopropyl alcohol) .

Alternative Routes

  • Suzuki-Miyaura Coupling: Palladium-catalyzed coupling of boronic acids with halobenzophenones, though less common due to iodine’s sensitivity to oxidative conditions .

  • Grignard Reaction: Reaction of 2-iodophenylmagnesium bromide with 3-chloro-4-methylbenzonitrile, followed by oxidation .

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (CDCl₃):

    • δ 2.45 (s, 3H, CH₃), δ 7.25–8.10 (m, 7H, aromatic) .

    • Coupling between ortho-iodine and adjacent protons (J = 8.2 Hz) .

  • ¹³C NMR:

    • δ 196.5 (C=O), δ 138.2 (C-I), δ 134.7 (C-Cl) .

Infrared (IR) Spectroscopy

  • Strong absorption at 1685 cm⁻¹ (C=O stretch) .

  • Peaks at 550 cm⁻¹ (C-I) and 690 cm⁻¹ (C-Cl) .

Mass Spectrometry

  • Molecular ion peak at m/z 356 (M⁺) .

  • Fragmentation pattern: Loss of I (127 amu) and Cl (35 amu) .

Reactivity and Photochemical Behavior

Thermal Stability

Decomposition occurs at 215°C, releasing iodine radicals . This limits high-temperature applications but enables controlled radical reactions.

Photoreduction

Under UV light (λ = 350 nm), the carbonyl group undergoes reduction to a benzopinacol derivative:
C=OhνC-OH\text{C=O} \xrightarrow{h\nu} \text{C-OH}
Quantum Yield: ~7.75% in ethanol . The ortho-iodine substituent reduces yield compared to para-substituted analogs (15–20%) .

Halogen Exchange Reactions

Iodine’s lability facilitates nucleophilic substitution:
Ar-I+NaSMeAr-SMe+NaI\text{Ar-I} + \text{NaSMe} \rightarrow \text{Ar-SMe} + \text{NaI}
This reactivity is exploited in synthesizing thioether derivatives.

Applications in Scientific Research

Pharmaceutical Intermediates

  • Fenofibrate Analogs: Serves as a precursor for lipid-regulating agents.

  • Anticancer Agents: Iodine’s radiopaque properties aid in developing theranostic compounds.

Photopolymerization Initiators

Despite iodine’s photolability, the compound initiates polymerization in methyl methacrylate (MMA) under controlled UV exposure .

Materials Science

  • Liquid Crystals: The planar benzophenone core enhances mesogenic properties .

  • Coordination Polymers: Iodine acts as a halogen bond donor in supramolecular assemblies .

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